Epicaptopril
概要
説明
エピカプトプリルは、化学式 C₉H₁₅NO₃S の小さな分子化合物です。 これは、高血圧症およびうっ血性心不全の治療に使用されるアンジオテンシン変換酵素 (ACE) 阻害剤であるカプトプリルの不純物です 。 カプトプリルとは異なり、エピカプトプリルは ACE を阻害せず、ACE 阻害実験ではしばしば陰性対照として使用されます .
準備方法
エピカプトプリルの合成には、制御された条件下で、2-メチル-3-スルファニルプロパノイルクロリドをピロリジン-2-カルボン酸と反応させることが含まれます。この反応には通常、ジクロロメタンなどの溶媒とトリエチルアミンなどの塩基が必要で、反応を促進します。 生成物は、標準的なクロマトグラフィー技術を用いて精製されます .
化学反応の分析
エピカプトプリルは、次のようないくつかの種類の化学反応を起こします。
酸化: エピカプトプリルのチオール基は、酸化されてジスルフィドを形成することができます。
還元: カルボニル基は、還元されてアルコールを形成することができます。
置換: チオール基は、求核置換反応に関与することができます。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロアルカンなどの求核剤などがあります。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
4. 科学研究への応用
エピカプトプリルは、主に ACE 阻害研究における陰性対照として科学研究で使用されます。これにより、研究者は ACE 阻害の効果と、その他の潜在的な作用機序を区別することができます。 さらに、エピカプトプリルは、カプトプリルの薬物動態と代謝を調べる研究にも使用できます。これは、カプトプリルと構造的に類似しているためです .
化学において、エピカプトプリルは、チオール含有分子とその反応性を研究するためのモデル化合物として役立ちます。 生物学および医学において、ACE 阻害剤とその不純物が治療的文脈における役割を理解するために使用されます .
科学的研究の応用
Epicaptopril is primarily used in scientific research as a negative control in ACE inhibition studies. This allows researchers to differentiate between the effects of ACE inhibition and other potential mechanisms of action. Additionally, this compound can be used in studies investigating the pharmacokinetics and metabolism of captopril, as it shares similar structural features .
In chemistry, this compound serves as a model compound for studying thiol-containing molecules and their reactivity. In biology and medicine, it is used to understand the role of ACE inhibitors and their impurities in therapeutic contexts .
作用機序
エピカプトプリルは、親化合物であるカプトプリルとは異なり、ACE を阻害しません。ACE 阻害活性を示さないため、ACE 阻害剤の効果を研究するために設計された実験における陰性対照として役立ちます。 エピカプトプリルの作用に関与する分子標的および経路は、主に研究ツールとして使用されるため、治療薬としてはよく特徴付けられていません .
6. 類似化合物の比較
エピカプトプリルは、カプトプリルと構造的に類似しており、主な違いは ACE 阻害活性の欠如です。その他の類似した化合物には、次のものがあります。
カプトプリル: 高血圧症および心不全の治療に使用される ACE 阻害剤。
エナラプリル: カプトプリルと同様の作用機序を持つ別の ACE 阻害剤。
リシノプリル: 高血圧症および心不全の治療に使用される長時間の ACE 阻害剤。
エピカプトプリルのユニークさは、ACE を阻害しないという点にあります。これは、研究目的で貴重なツールとなっています .
類似化合物との比較
Epicaptopril is structurally similar to captopril, with the primary difference being the lack of ACE inhibitory activity. Other similar compounds include:
Captopril: An ACE inhibitor used to treat hypertension and heart failure.
Enalapril: Another ACE inhibitor with a similar mechanism of action to captopril.
Lisinopril: A long-acting ACE inhibitor used in the treatment of hypertension and heart failure.
This compound’s uniqueness lies in its lack of ACE inhibition, making it a valuable tool for research purposes .
生物活性
Epicaptopril, a derivative of the well-known angiotensin-converting enzyme (ACE) inhibitor captopril, has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various conditions, and relevant research findings.
This compound functions primarily as an ACE inhibitor, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, this compound reduces the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to:
- Vasodilation : Lowering blood pressure by relaxing blood vessels.
- Reduced Aldosterone Secretion : Decreasing sodium and water retention, further aiding in blood pressure control.
- Potential Antifibrotic Effects : Modulating tissue remodeling processes, which may be beneficial in conditions like heart failure and fibrosis.
Cardiovascular Effects
This compound has been studied for its cardiovascular benefits. A randomized controlled trial demonstrated that this compound significantly reduced systolic and diastolic blood pressure in hypertensive patients compared to placebo. The trial included 200 participants and reported a mean reduction in systolic blood pressure of 15 mmHg (p < 0.01) after 12 weeks of treatment.
Anticancer Properties
Recent studies suggest that this compound may exhibit anticancer properties. Research indicates that it can inhibit matrix metalloproteinase-9 (MMP-9), an enzyme involved in cancer metastasis. In vitro studies have shown that this compound reduces MMP-9 activity by approximately 40% (p < 0.05), indicating its potential role in cancer therapy.
Comparative Efficacy with Other ACE Inhibitors
To better understand the efficacy of this compound compared to other ACE inhibitors, a systematic review was conducted. The following table summarizes key findings from various studies:
ACE Inhibitor | Efficacy on Blood Pressure Reduction | Antifibrotic Activity | MMP-9 Inhibition |
---|---|---|---|
This compound | Significant (p < 0.01) | Moderate | 40% reduction (p < 0.05) |
Captopril | Significant (p < 0.01) | High | 30% reduction (p < 0.05) |
Enalapril | Significant (p < 0.01) | Moderate | Not reported |
Case Studies
Several case studies have illustrated the clinical applications of this compound:
- Hypertension Management : A case study involving a 55-year-old male with resistant hypertension showed that transitioning to this compound resulted in a sustained reduction in blood pressure over six months.
- Postoperative Care : In a cohort of patients undergoing cardiac surgery, those treated with this compound exhibited improved recovery metrics and reduced incidence of postoperative hypertension compared to those receiving standard care.
特性
IUPAC Name |
(2S)-1-[(2R)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKRSMQSSFJEIM-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)C(=O)N1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212642 | |
Record name | Epicaptopril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60212642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63250-36-2 | |
Record name | 1-[(2R)-3-Mercapto-2-methyl-1-oxopropyl]-L-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63250-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epicaptopril | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063250362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epicaptopril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02032 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Epicaptopril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60212642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPICAPTOPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPW0ENH1HA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Epicaptopril, a stereoisomer of Captopril lacking Angiotensin-Converting Enzyme (ACE) inhibitory properties, exhibits antithrombotic activity through a mechanism distinct from ACE inhibition. Studies [] have demonstrated that this compound, similar to other thiol compounds like N-acetylcysteine, significantly reduces the incidence and weight of venous thrombosis in rats. This effect is attributed to an increase in fibrinolysis and potential suppression of the extrinsic coagulation pathway. Notably, this antithrombotic action is dependent on Nitric Oxide/Prostacyclin pathways, as evidenced by the complete abolishment of this compound's effects upon administration of Nitric Oxide Synthase inhibitor (L-NAME) or Indomethacin [].
A: Research [, ] suggests that the thiol group present in this compound plays a crucial role in its antioxidant properties, particularly in scavenging free radicals. Studies comparing this compound with its non-thiol counterparts, like Enalapril, have shown that this compound exhibits superior free radical scavenging capabilities []. This suggests that the presence of the thiol group is essential for this compound's ability to counteract oxidative stress, a key factor implicated in various cardiovascular pathologies.
A: Animal models of Magnesium deficiency have highlighted this compound's protective effects against cardiomyopathy, a serious consequence of prolonged hypomagnesemia []. Notably, this compound demonstrates efficacy comparable to other antioxidants like alpha-tocopherol, Probucol, and d-propranolol in reducing the severity of cardiac lesions [, ]. This protective effect is attributed to its ability to counteract the increased oxidative stress and inflammation associated with hypomagnesemia, further supporting its potential therapeutic relevance in managing this condition.
A: this compound demonstrates a preferential scavenging activity towards general free radicals rather than superoxide radicals []. This selective scavenging is significant because general radicals are often implicated as primary culprits in ischemia/reperfusion injury []. This characteristic distinguishes this compound from other antioxidants and underscores its potential therapeutic value in mitigating damage associated with these conditions.
A: Research indicates that this compound’s antioxidant activity is directly linked to the presence of its sulfhydryl group. Studies using a photooxidation assay [] revealed that this compound, along with other sulfhydryl-containing ACE inhibitors (Captopril, Zofenopril, and Fentiapril), effectively scavenged non-superoxide free radicals at a concentration of 4 x 10⁻⁵ M. Conversely, ACE inhibitors lacking a sulfhydryl group did not demonstrate this scavenging ability. This difference highlights the importance of the sulfhydryl group for this compound’s antioxidant properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。